2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3/c1-23-13-5-3-2-4-11(13)15-20-21-16(24-15)19-14(22)10-7-6-9(17)8-12(10)18/h2-8H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGWCGYAAZVRMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the oxadiazole ring to the benzamide core: This step involves the reaction of the oxadiazole intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The dichloro groups on the benzamide ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole structure exhibit notable antimicrobial properties. A study demonstrated that derivatives of oxadiazoles showed significant antibacterial and antifungal activities against various pathogens. Specifically, compounds similar to 2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide were screened for their efficacy against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been extensively studied. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. A specific study highlighted that oxadiazole derivatives could inhibit tumor growth in vivo and suggested their use as potential chemotherapeutic agents .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, 2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits anti-inflammatory effects. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a potential application in treating inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
4-((5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)Methoxy)Benzamide (5a)
- Structure : Features a 4-chlorophenyl group on the oxadiazole and a methoxy-linked benzamide.
- Key Data: Yield: 73% (vs. typical oxadiazole yields of 50–90% in other analogues) . Spectral Data: IR (C=N at 1681 cm⁻¹), NMR (aromatic protons at δ 7.25–7.79 ppm) .
LMM5: 4-[Benzyl(Methyl)Sulfamoyl]-N-[5-(4-Methoxyphenyl)Methyl-1,3,4-Oxadiazol-2-yl]Benzamide
OZE-III: N-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Pentanamide
- Structure : Substituted with a 4-chlorophenyl group and a pentanamide chain.
- Key Data :
Molecular Docking and Electronic Effects
- Target Compound vs. Thiadiazole Analogues : A structurally similar 1,3,4-thiadiazole derivative (2,4-dichloro-N-[trichloroethyl-thiadiazolyl]benzamide) showed ΔG = −9.0 kcal/mol for DHFR inhibition, driven by three hydrogen bonds with Asp 21, Ser 59, and Tyr 22 . The 2-methoxyphenyl group in the target compound may enhance π-π stacking or hydrophobic interactions compared to bulkier substituents like trichloroethyl groups.
- Chloro vs. Methoxy Substitutions : Chlorine atoms increase lipophilicity (logP), favoring membrane penetration, while methoxy groups improve solubility and hydrogen-bonding capacity .
Biological Activity
2,4-Dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that has garnered attention due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the synthesis, biological mechanisms, and activity of this compound based on various research studies.
Synthesis
The synthesis of 2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
- Chlorination : Chlorination of a benzamide precursor introduces chlorine at the 2 and 4 positions.
- Formation of Oxadiazole : The reaction of the chlorinated intermediate with suitable reagents leads to the formation of the oxadiazole ring.
- Methoxylation : Introduction of the methoxy group occurs through a reaction with methoxy reagents under appropriate conditions.
Biological Activity
The biological activity of 2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has been explored in various studies:
Antimicrobial Activity
Research indicates that derivatives containing oxadiazole rings exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that compounds with similar structures possess high activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Testing revealed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for several derivatives .
Anticancer Properties
The compound's anticancer potential has been evaluated through various assays:
- Cell Viability Assays : In vitro assays against cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that the compound exhibits cytotoxic effects with IC50 values in the micromolar range. Notably, compounds with dichloro substitutions showed enhanced potency compared to their mono-substituted counterparts .
The mechanism by which 2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exerts its biological effects can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction processes.
- Receptor Modulation : It can interact with cellular receptors affecting downstream signaling pathways.
- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells through the activation of caspases .
Case Studies
- Study on Anticancer Activity : A study investigated the effects of a series of oxadiazole derivatives on cancer cell lines. The results indicated that modifications in substitution patterns significantly influenced their anticancer activity. The dichloro-substituted derivative showed superior efficacy compared to others tested .
- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties of oxadiazole derivatives against various pathogens. The findings highlighted that certain structural features enhance antibacterial activity significantly .
Data Summary
The following table summarizes key findings related to the biological activity and properties of 2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can purity be ensured?
- Methodology : A multi-step synthesis is typically employed. Begin with esterification of substituted benzoic acids (e.g., 2,4-dichlorobenzoic acid) using methanol and sulfuric acid. Subsequent hydrazination forms the hydrazide intermediate, which reacts with cyanogen bromide to generate the oxadiazole ring. Final coupling with benzoyl chloride derivatives (e.g., 2-methoxybenzoyl chloride) in dry THF with a base like NaH yields the target compound. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .
Q. How is structural characterization performed for this compound?
- Methodology :
- NMR/FT-IR : Confirm functional groups (amide C=O stretch ~1650 cm⁻¹) and aromatic proton environments (δ 7.2–8.1 ppm in ¹H NMR).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 428.11).
- X-ray Crystallography : Single-crystal analysis (using SHELX software) determines bond lengths, angles, and hydrogen-bonding networks (e.g., N–H···O interactions at ~2.85 Å) .
Q. What strategies improve the compound’s solubility and stability in biological assays?
- Methodology :
- Solubility : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Stability : Conduct pH-dependent kinetic studies (25°C, I = 1.0 KCl) to identify degradation pathways. Stabilize via lyophilization or storage in anhydrous acetonitrile .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodology :
- Substituent Variation : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., naphthyl) to assess steric/electronic effects on enzyme binding.
- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., CYP51 or MMP-9). For example, a naphthyl-substituted analogue showed 10-fold higher HDAC inhibition .
- Computational Modeling : Perform docking simulations (AutoDock Vina) to predict binding poses in enzyme active sites .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodology :
- Assay Standardization : Replicate studies under consistent conditions (e.g., cell line: HT1080 for MMP inhibition; substrate concentration: 10 µM).
- Orthogonal Assays : Validate antifungal activity via both microbroth dilution (CLSI M38) and time-kill curves. Address discrepancies by analyzing logP (Lipinski’s rule compliance) and plasma protein binding .
Q. How does this compound interact with fungal CYP51 enzymes, and what structural insights guide inhibitor design?
- Methodology :
- Crystallography : Resolve the compound’s co-crystal structure with Aspergillus fumigatus CYP51 (PDB ID: 5TZ1). Key interactions include π-π stacking between the oxadiazole ring and heme porphyrin.
- Enzyme Assays : Measure IC₅₀ using recombinant CYP51 and lanosterol substrate. Optimize derivatives by introducing fluorine at the benzamide para-position to enhance hydrophobic interactions .
Q. What computational tools predict ADMET properties for preclinical development?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
